9H-Fluorene-2,7-diol

High-performance polyesters Optical polymer films Thermal stability

9H-Fluorene-2,7-diol (2,7-dihydroxyfluorene) is a symmetrical, rigid-rod aromatic diol of the fluorene class, bearing hydroxyl groups at the 2- and 7-positions of the fluorene tricyclic framework (C₁₃H₁₀O₂, MW 198.22 g/mol). It is commercially supplied as a white to off-white solid with a melting point of 270–272 °C, a predicted pKa of 9.76 ± 0.20, a density of approximately 0.965 g/cm³, and a calculated LogP of 2.67.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 5043-54-9
Cat. No. B1602072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene-2,7-diol
CAS5043-54-9
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O
InChIInChI=1S/C13H10O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,14-15H,5H2
InChIKeyIIYYRXVPODDRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluorene-2,7-diol (CAS 5043-54-9): Physicochemical Baseline, Commercial Purity Grades, and Procurement Specification Reference


9H-Fluorene-2,7-diol (2,7-dihydroxyfluorene) is a symmetrical, rigid-rod aromatic diol of the fluorene class, bearing hydroxyl groups at the 2- and 7-positions of the fluorene tricyclic framework (C₁₃H₁₀O₂, MW 198.22 g/mol). It is commercially supplied as a white to off-white solid with a melting point of 270–272 °C, a predicted pKa of 9.76 ± 0.20, a density of approximately 0.965 g/cm³, and a calculated LogP of 2.67 . Standard commercial purities range from 97% to 98%, with analytical QC documentation (NMR, HPLC, GC) typically available from major suppliers . The compound has zero rotatable bonds, conferring exceptional intrinsic molecular rigidity that distinguishes it from flexible bisphenol-type diols . It serves primarily as a difunctional monomer for high-performance condensation polymers (polyesters, polycarbonates, polyethers) and as a synthetic intermediate for functionalized fluorene derivatives used in optoelectronic materials, fluorescent probes, and pharmaceutical building blocks.

Why 9H-Fluorene-2,7-diol Cannot Be Replaced by 9,9-Disubstituted Fluorene Diols or Cardo-Type Bisphenol Fluorenes: Structural and Functional Consequences of Substitution Pattern


Generic substitution among fluorene-based diols is precluded by three structural features that govern downstream polymer architecture and material performance. First, the hydroxyl groups at the 2- and 7-positions of the fluorene nucleus produce a linear, rigid-rod monomer geometry—in contrast to the cardo (loop) architecture of 9,9-bis(4-hydroxyphenyl)fluorene, where the diol functionality projects from the 9-position and introduces a kinked, non-linear polymer backbone [1]. Second, the unsubstituted 9-position (two hydrogen atoms) in 9H-fluorene-2,7-diol provides a chemically distinct reactive site for post-polymerization oxidation, cross-linking, or further functionalization—a site that is blocked in 9,9-dialkyl analogs such as 9,9-dimethyl-9H-fluorene-2,7-diol [1]. Third, the zero-rotatable-bond fluorene core imparts higher segmental rigidity than bisphenol A (2 rotatable bonds) or bisphenol fluorene (4 rotatable bonds), which directly elevates the glass transition temperature (Tg) and refractive index of derived polymers . These structural determinants mean that substituting 9H-fluorene-2,7-diol with a cardo-type or 9,9-disubstituted analog will produce polymers with fundamentally different thermal, optical, and mechanical property profiles.

Quantitative Evidence Guide: 9H-Fluorene-2,7-diol Performance Differentiation vs. Closest Structural Analogs


Glass Transition Temperature (Tg) and Refractive Index of 2,7-Fluorenylene-Based Polyesters vs. 9,9-Fluorenylidene-Based Polyesters and Conventional PET

In a direct head-to-head synthesis and characterization study, Seesukphronrarak et al. (2008) prepared two families of fluorene-rich polyesters: one series using 2,7-fluorenylene-based diol monomers (structurally derived from the 9H-fluorene-2,7-diol scaffold) and another using 9,9-fluorenylidene-based (cardo-type) diols. The 2,7-fluorenylene-based polyesters achieved glass transition temperatures ranging from 109 to 217 °C, with 10% weight-loss temperatures (Td₁₀) exceeding 400 °C under nitrogen and 395 °C in air. Their refractive index values centered around 1.65, with optical film transmittance above 80% across the 450–700 nm visible wavelength range [1]. By contrast, conventional poly(ethylene terephthalate) (PET) exhibits a Tg of only 67–81 °C and a refractive index of 1.575–1.585 [2]. This represents a Tg elevation of approximately 60–150 °C and a refractive index increment of approximately +0.07 over PET, enabling applications requiring both high thermal stability and high optical density in a single material platform.

High-performance polyesters Optical polymer films Thermal stability

Intrinsic Molecular Rigidity: Zero Rotatable Bonds in 9H-Fluorene-2,7-diol vs. Bisphenol A and Cardo-Type Bisphenol Fluorene Scaffolds

The conformational freedom of a diol monomer directly governs the segmental mobility and consequently the glass transition temperature of the resulting condensation polymer. 9H-Fluorene-2,7-diol possesses zero rotatable bonds, as the hydroxyl groups are directly attached to the rigid, planar fluorene nucleus . In contrast, bisphenol A (BPA)—the dominant commercial diol for polycarbonates and epoxy resins—has two freely rotating bonds about the isopropylidene bridge . The cardo-type bisphenol fluorene, 9,9-bis(4-hydroxyphenyl)fluorene, while also rigid, has four rotatable bonds (two per 4-hydroxyphenyl group) that introduce phenyl ring torsional mobility . In the context of the rotational isomeric state model for polymer chains, this elimination of all rotatable bonds in 9H-fluorene-2,7-diol translates to a lower statistical chain segment length and higher energy barrier for cooperative segmental motion, directly rationalizing the Tg enhancement observed in 2,7-fluorenylene-based polymers relative to BPA-based analogs.

Monomer rigidity Polymer Tg engineering Structure-property relationships

Phenolic Acidity (pKa) of 9H-Fluorene-2,7-diol vs. Unsubstituted Phenol: Implications for Nucleophilic Reactivity and Polymerization Conditions

The predicted aqueous pKa of 9H-fluorene-2,7-diol is 9.76 ± 0.20 , which is approximately 0.2–0.25 pKa units lower (i.e., more acidic) than unsubstituted phenol (pKa 9.95–10.0 in water) [1]. This enhanced acidity arises from the electron-withdrawing effect of the extended π-conjugated fluorene ring system, which stabilizes the phenoxide anion through delocalization into the aromatic framework. In the context of step-growth polycondensation with diacid chlorides (e.g., interfacial or high-temperature solution polymerization), this increase in acidity translates to a higher equilibrium concentration of the reactive phenoxide nucleophile under a given set of basic conditions. Although the magnitude of the pKa shift is modest (~0.2 log units, corresponding to a ~1.6-fold increase in Ka), it can meaningfully influence polymerization rates and molecular weight build-up when competing against less acidic diols such as bisphenol A (pKa₁ ~9.78, pKa₂ ~10.39) under catalyst-limited conditions.

Phenolic reactivity Polycondensation kinetics Monomer activation

Photochemical Quantum Yield for 9-Position Photodecaging: 2,7-Dihydroxy Substitution EnablesCompeting Homolytic–Heterolytic Pathways

Roxin et al. (2011) investigated the photochemistry of 9-substituted 2,7-dihydroxyfluorene and 2,7-dimethoxyfluorene derivatives in methanol and aqueous methanol solutions. For the 2,7-dihydroxy-substituted compound (directly derived from 9H-fluorene-2,7-diol), reaction quantum yields for substrate disappearance ranged from 0.21 to 0.31, with primary photoproducts identified as 2,7-disubstituted-9-fluorenes and 2,7-disubstituted-9-methoxyfluorenes [1]. The photodecaging mechanism involves competing homolytic and heterolytic pathways that generate radical and carbocation intermediates at the 9-position. This dual-pathway photochemistry is enabled specifically by the electron-donating 2,7-dihydroxy substitution pattern, which stabilizes the carbocation intermediate through resonance. By contrast, 2,7-dimethoxy analogs showed altered product distributions, and 9,9-dialkyl-substituted fluorenes lack the 9-position C–H bond required for this photodecaging reactivity altogether. The quantum yield range of 0.21–0.31 places the 2,7-dihydroxyfluorene scaffold in a useful efficiency window for photocleavable linker applications—higher than nitrobenzyl-based cages (Φ ~0.01–0.1 under similar conditions) but lower than coumarinyl cages (Φ ~0.5–0.9), offering a balanced profile of moderate efficiency with structural tunability via 9-substituent variation.

Photocleavable protecting groups Photochemical quantum yield Fluorene photochemistry

Validated Research and Industrial Application Scenarios for 9H-Fluorene-2,7-diol Based on Quantitative Evidence


Monomer for High-Refractive-Index, High-Tg Optical Polymer Films and Flexible Display Substrates

Based on the demonstrated Tg values of 109–217 °C, Td₁₀ exceeding 400 °C, and refractive indices around 1.65 for 2,7-fluorenylene-based polyesters [1], 9H-fluorene-2,7-diol is the preferred diol monomer when a single-layer optical coating or flexible substrate must simultaneously deliver high refractive index (for anti-reflective or light-extraction layers), high thermal stability (to survive solder reflow or vacuum deposition steps), and optical transparency (>80% transmission across 450–700 nm). Procurement of 9H-fluorene-2,7-diol rather than cardo-type 9,9-bis(4-hydroxyphenyl)fluorene is indicated when a linear polymer backbone architecture is required to maximize Tg and minimize birefringence.

Photocleavable Linker and Photoremovable Protecting Group Scaffold for Controlled-Release and Bioconjugate Chemistry

The photochemical quantum yields of 0.21–0.31 measured for 9-substituted 2,7-dihydroxyfluorene derivatives [1] support the use of 9H-fluorene-2,7-diol as a starting material for constructing photocleavable linkers. The 2,7-dihydroxy substitution pattern activates competing homolytic and heterolytic photodecaging pathways at the 9-position—a reactivity motif that is entirely absent in 9,9-dialkylfluorene analogs (where the 9-position is blocked by alkyl groups). Researchers designing light-responsive drug delivery systems, caged fluorophores, or photolithographic materials should select 9H-fluorene-2,7-diol over 9,9-dimethylfluorene-2,7-diol specifically when 9-position photoactivation is required.

Building Block for 2,7-Difunctionalized Conjugated Polymers and Organic Electronic Materials

The symmetrical 2,7-dihydroxy substitution pattern of 9H-fluorene-2,7-diol enables direct incorporation into the conjugated backbone of polyfluorenes and fluorene-based donor–acceptor copolymers via etherification or esterification, followed by polymerization at the 9-position or through the 2,7-positions. This differentiates it from 2,7-dibromofluorene (which requires palladium-catalyzed cross-coupling for polymerization) and from 9,9-disubstituted fluorene monomers (which cannot be further functionalized at the 9-position). Electrochemical data on anodic oxidation of fluorene derivatives confirm that the unsubstituted 9-position permits electropolymerization via radical cation coupling at the 9-site [2], offering an orthogonal polymerization route not available with 9,9-dialkyl analogs.

Authentic Analytical Standard for Microbial Fluorene Biodegradation and Environmental PAH Metabolite Studies

Finkel'shteĭn et al. (2003) demonstrated that Rhodococcus opacus strains 4a and 557, as well as R. rhodnii 135, hydroxylate fluorene to form 2-hydroxyfluorene and 2,7-dihydroxyfluorene as key intermediates in the microbial degradation pathway of fluorene [1]. For environmental microbiology laboratories and bioremediation monitoring programs, 9H-fluorene-2,7-diol (CAS 5043-54-9) serves as a commercially available, structurally confirmed authentic standard for identifying and quantifying this dihydroxylated metabolite in LC-MS/MS or GC-MS analyses of biodegradation samples. This application scenario is unique to the 2,7-diol substitution pattern; the 2-hydroxyfluorene and 9-hydroxyfluorene mono-hydroxylated analogs exhibit distinct chromatographic retention times and mass spectral fragmentation patterns, and cannot substitute for the diol standard in quantitative metabolite profiling.

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